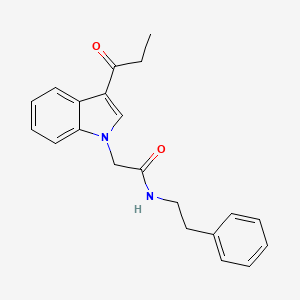
N-(2,6-dichlorophenyl)-2-morpholin-4-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichlorophenyl)-2-morpholin-4-ylacetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenyl group and a morpholinylacetamide moiety, which contribute to its unique chemical properties and biological activities.
Wirkmechanismus
Target of Action
The primary target of N-(2,6-dichlorophenyl)-2-morpholin-4-ylacetamide is the Tyrosine-protein kinase ABL1 . This protein plays a key role in regulating cell growth and survival, and its dysregulation is implicated in several types of cancer.
Pharmacokinetics
One study found that a related compound, diclofenac etalhyaluronate (si-613), reached its maximum concentration in the synovium on day 1 after administration, and gradually declined to a low level by day 28
Action Environment
The action environment of this compound is likely to be influenced by various factors, including the presence of other compounds, the pH of the environment, and the temperature. For example, a related compound, diclosulam, is a soil-applied herbicide that is non-volatile and may leach to groundwater . It is moderately persistent in soil systems and has a high potential for bioaccumulation
Safety and Hazards
Biochemische Analyse
Biochemical Properties
N-(2,6-dichlorophenyl)-2-morpholin-4-ylacetamide interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to interact with CYP3A4, a crucial enzyme involved in drug metabolism . The nature of these interactions is complex and involves various intermolecular contacts .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been suggested that this compound could potentially inhibit CYP3A4 overexpression in diseased states like cancer, thereby increasing the shelf-lives of chemotherapeutic compounds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, simulations show appreciable binding of this compound to CYP3A4 with average interaction energies of –97 and –87 kcal/mol .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A4 and potentially affects metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-morpholin-4-ylacetamide typically involves the reaction of 2,6-dichloroaniline with chloroacetyl chloride to form N-(2,6-dichlorophenyl)-2-chloroacetamide. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-dichlorophenyl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dichlorophenyl)-2-morpholin-4-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug with a similar dichlorophenyl group.
N-(2,6-dichlorophenyl)-N-mesitylformamidine: A compound with similar structural features and potential biological activities.
Uniqueness
N-(2,6-dichlorophenyl)-2-morpholin-4-ylacetamide stands out due to its unique combination of the dichlorophenyl and morpholinylacetamide groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
N-(2,6-dichlorophenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-9-2-1-3-10(14)12(9)15-11(17)8-16-4-6-18-7-5-16/h1-3H,4-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMVHNZKOMIZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-ethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B5794303.png)


![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5794321.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5794329.png)
![1-{N'-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE](/img/structure/B5794336.png)
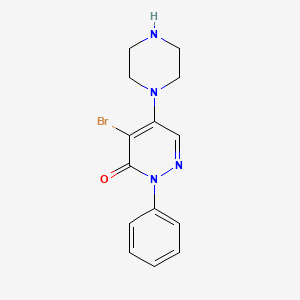
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylnaphthalene-1-carboxamide](/img/structure/B5794350.png)
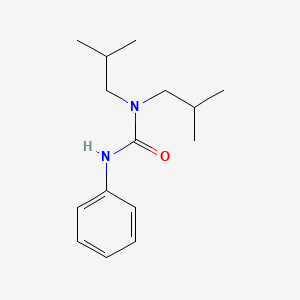
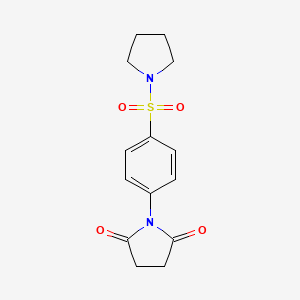
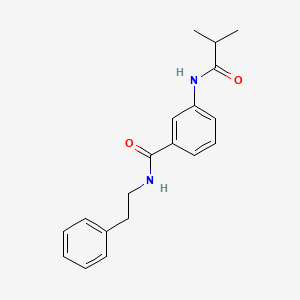
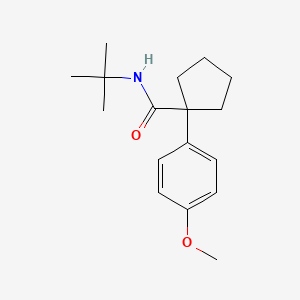
![4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine](/img/structure/B5794392.png)
